9-cis-Retinoic Acid Methyl Ester

説明

BenchChem offers high-quality 9-cis-Retinoic Acid Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-cis-Retinoic Acid Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

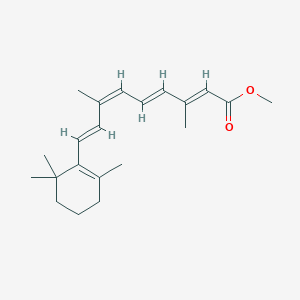

methyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9-,17-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQLAJQLXPNMC-NRWZZFEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)OC)\C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617407 |

Source

|

| Record name | (9cis)-O~15~-Methylretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58526-50-4 |

Source

|

| Record name | (9cis)-O~15~-Methylretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Grundlegend & Explorativ

Was ist 9-cis-Retinsäuremethylester?

Ein technischer Leitfaden zu 9-cis-Retinsäuremethylester

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieser Leitfaden bietet eine umfassende technische Übersicht über 9-cis-Retinsäuremethylester, ein wichtiges Derivat von Vitamin A, das in der biomedizinischen Forschung als chemische Sonde eingesetzt wird. Wir untersuchen seine physikalisch-chemischen Eigenschaften, die zugrunde liegenden Wirkmechanismen über den Retinoid-X-Rezeptor (RXR), seine vielfältigen Anwendungen in der präklinischen Forschung und stellen detaillierte experimentelle Protokolle für seine Verwendung bereit. Der Schwerpunkt liegt auf der Kausalität hinter den methodischen Entscheidungen, um Forschern die notwendigen Einblicke für die Gestaltung robuster Experimente zu geben. Durch die Verknüpfung grundlegender biochemischer Prinzipien mit praktischen Laboranwendungen soll dieses Dokument als maßgebliche Ressource für die Untersuchung von RXR-vermittelten Signalwegen dienen.

Einleitung: Retinoid-Signale und die zentrale Rolle des RXR

Retinoide, eine Klasse von Verbindungen, die von Vitamin A (Retinol) abgeleitet sind, sind entscheidend für eine Vielzahl biologischer Prozesse, darunter Zelldifferenzierung, Proliferation, Apoptose und Immunfunktion.[1][2] Ihre Wirkungen werden hauptsächlich durch zwei Familien von Kernrezeptoren vermittelt: die Retinsäurerezeptoren (RARs) und die Retinoid-X-Rezeptoren (RXRs), die jeweils in drei Subtypen (α, β, γ) existieren.[3][4] Während All-trans-Retinsäure (ATRA) der bekannte hochaffine Ligand für RARs ist, wurde 9-cis-Retinsäure (9-cis-RA) als potenter Ligand für beide Rezeptorfamilien, RAR und RXR, identifiziert.[5][6][7]

9-cis-Retinsäuremethylester ist der methylesterifizierte Verwandte von 9-cis-RA. In der Forschung wird er oft als stabileres, lipophileres Analogon oder als Prodrug verwendet, das intrazellulär zur aktiven Säure hydrolysiert werden kann. Seine Hauptbedeutung liegt in seiner Fähigkeit, RXR-Signalwege zu aktivieren. RXRs nehmen eine einzigartige Stellung im Kernrezeptor-Superfamilie ein, da sie als obligate Heterodimerisierungspartner für zahlreiche andere Kernrezeptoren fungieren, darunter RAR, der Vitamin-D-Rezeptor (VDR), der Schilddrüsenhormonrezeptor (TR) und Peroxisom-Proliferator-aktivierte Rezeptoren (PPARs).[8][9][10] Diese Eigenschaft macht RXR zu einem "Master-Regulator", der eine Vielzahl von Genexpressionsprogrammen steuert. Die Untersuchung mit spezifischen Liganden wie 9-cis-Retinsäuremethylester ist daher entscheidend, um diese komplexen regulatorischen Netzwerke zu entschlüsseln.

Physikalisch-chemische Eigenschaften und Synthese

Das Verständnis der grundlegenden Eigenschaften von 9-cis-Retinsäuremethylester ist für seine effektive Handhabung, Lagerung und Anwendung in experimentellen Systemen unerlässlich.

Quantitative Daten

| Eigenschaft | Wert | Referenz |

| Chemische Bezeichnung | methyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoat | [] |

| CAS-Nummer | 58526-50-4 | [][12] |

| Summenformel | C₂₁H₃₀O₂ | [][13][14] |

| Molekulargewicht | 314.46 g/mol | [][13] |

| Erscheinungsbild | Gelbe ölige Substanz | [] |

| Löslichkeit | Löslich in DMSO (≤ 65 mM), Ethanol (≤ 1.6 mM); schwer löslich in wässrigen Medien. Leicht löslich in Chloroform, Dichlormethan, Hexan. | [][15] |

| Lagerung | Bei -20°C unter inerter Atmosphäre lagern, vor Licht schützen. | [] |

Syntheseüberblick

Die Synthese von 9-cis-Retinsäuremethylester erfolgt typischerweise ausgehend von der Synthese der Stammverbindung, 9-cis-Retinsäure. Ein gängiger Ansatz beginnt mit 2,2,6-Trimethylcyclohexanon.[16] Durch eine Reihe von Reaktionen, die oft eine Grignard-Reaktion zur Einführung der Seitenkette und Wittig- oder Stille-Kupplungsreaktionen zur stereoselektiven Bildung der Doppelbindungen umfassen, wird das Kohlenstoffgerüst aufgebaut.[17][18] Der letzte Schritt ist die Veresterung der Carbonsäuregruppe von 9-cis-Retinsäure mit Methanol unter sauren Bedingungen, um den Methylester zu ergeben. Diese Methoden wurden auch angepasst, um radioaktiv markierte Versionen (z. B. mit Tritium) für den Einsatz in Bindungsstudien herzustellen.[7][17]

Wirkmechanismus: Der Retinoid-X-Rezeptor (RXR) Signalweg

Der primäre Wirkmechanismus von 9-cis-Retinsäuremethylester (nach möglicher Hydrolyse zu 9-cis-RA) ist die Aktivierung von RXRs. Im ungebundenen Zustand existiert der RXR-Heterodimer (z. B. RXR-RAR) an seiner spezifischen DNA-Bindungsstelle, den sogenannten "Hormone Response Elements" (HREs), und ist an einen Komplex von Korepressor-Proteinen gebunden, was die Transkription aktiv unterdrückt.[9][19]

Die Bindung eines Agonisten wie 9-cis-RA an die Ligandenbindungsdomäne (LBD) des RXR (oder des Partnerrezeptors) induziert eine Konformationsänderung im Rezeptorprotein.[19] Diese Änderung führt zu zwei entscheidenden Ereignissen:

-

Dissoziation der Korepressoren: Der Korepressor-Komplex wird vom Rezeptor freigesetzt.

-

Rekrutierung von Koaktivatoren: Ein Komplex von Koaktivator-Proteinen (z. B. p300) wird rekrutiert, der oft eine Histon-Acetyltransferase (HAT)-Aktivität besitzt.[8]

Die Rekrutierung von Koaktivatoren führt zur Acetylierung von Histonen, was die Chromatinstruktur auflockert und der Transkriptionsmaschinerie den Zugang zum Promotor des Zielgens ermöglicht, was zur Genexpression führt.

Abbildung 1: Vereinfachtes Diagramm des RXR-Heterodimer-Signalwegs.

Anwendungen in der präklinischen Forschung

Die Fähigkeit von 9-cis-Retinsäure und ihren Derivaten, RXR-Signalwege zu modulieren, macht sie zu unschätzbaren Werkzeugen in verschiedenen Forschungsbereichen.

-

Stammzellbiologie und Differenzierung: RXR-Agonisten werden eingesetzt, um die Differenzierung von pluripotenten Stammzellen in verschiedene Zelllinien zu steuern. Beispielsweise wurde gezeigt, dass die RXR-Aktivierung die myogene Umwandlung von embryonalen Stammzellen effizient fördert, was für die regenerative Medizin bei muskelbezogenen Erkrankungen relevant ist.[8] Ebenso wird die RXR-Signalisierung bei der neuronalen Differenzierung und der Oligodendrozyten-Entwicklung untersucht.[15][20]

-

Krebsforschung: Die antiproliferativen und pro-apoptotischen Wirkungen von Retinoiden werden intensiv untersucht. 9-cis-RA hemmt nachweislich das Wachstum von Brustkrebszellen, insbesondere von Östrogenrezeptor-positiven (ER+) Linien, teilweise durch die Herunterregulierung des ER-Gens selbst.[21][22] Es zeigt auch Wirksamkeit in Modellen für Leukämie, indem es die Differenzierung und den programmierten Zelltod (Apoptose) von Leukämiezellen induziert.[22]

-

Immunologie und Stoffwechsel: RXRs sind entscheidend für die Regulierung des Stoffwechsels und der Immunität, oft durch ihre Heterodimerisierung mit LXR und PPARs. Die Untersuchung mit RXR-Liganden hilft, die Rolle dieser Wege bei der Cholesterin-Homöostase, der Fettsäurespeicherung und der Entzündungsreaktion aufzuklären.[9][10]

Methodologien und experimentelle Protokolle

Die wissenschaftliche Integrität erfordert robuste und reproduzierbare Protokolle. Die folgenden Abschnitte beschreiben bewährte Methoden für die Arbeit mit 9-cis-Retinsäuremethylester.

Handhabung und Solubilisierung für die Zellkultur

Begründung: Aufgrund ihrer Lipophilie und Empfindlichkeit gegenüber Licht und Oxidation erfordern Retinoide eine sorgfältige Handhabung, um ihre Stabilität und Bioverfügbarkeit in Zellkulturmedien zu gewährleisten.[23] Dimethylsulfoxid (DMSO) ist das Lösungsmittel der Wahl für die Herstellung hochkonzentrierter Stammlösungen.[15]

Protokoll:

-

Vorbereitung: Führen Sie alle Schritte bei gedämpftem Licht durch, um eine Photodegradation zu vermeiden.

-

Herstellung der Stammlösung: Lösen Sie 9-cis-Retinsäuremethylester in 100%igem DMSO in einer Konzentration von 10-50 mM auf. Um die Auflösung zu erleichtern, kann das Röhrchen vorsichtig in einem 37°C-Wasserbad erwärmt werden.[24]

-

Aliquots und Lagerung: Teilen Sie die Stammlösung in Aliquots für den einmaligen Gebrauch auf, um wiederholte Gefrier-Auftau-Zyklen zu vermeiden. Lagern Sie die Aliquots in lichtundurchlässigen Röhrchen bei -20°C oder -80°C.[15]

-

Herstellung der Arbeitslösung: Unmittelbar vor der Verwendung tauen Sie ein Aliquot bei Raumtemperatur auf. Verdünnen Sie die Stammlösung direkt in vorgewärmtes (37°C) Zellkulturmedium auf die gewünschte Endkonzentration. Mischen Sie durch vorsichtiges Pipettieren oder Invertieren.

-

Kontrolle: Die Endkonzentration von DMSO im Medium sollte 0,1 % nicht überschreiten, um eine lösungsmittelbedingte Toxizität zu vermeiden.[15] Führen Sie immer eine Vehikelkontrolle (Medium mit der gleichen DMSO-Konzentration, aber ohne die Verbindung) in Ihren Experimenten mit.

In-vitro-Assay: RXR-Kompetitiver Bindungsassay

Begründung: Dieser Assay quantifiziert die Affinität einer Testverbindung (hier 9-cis-Retinsäuremethylester) zum RXR, indem er ihre Fähigkeit misst, einen radioaktiv markierten Liganden (z. B. [³H]-9-cis-Retinsäure) von der Ligandenbindungsdomäne des Rezeptors zu verdrängen. Er ist ein Goldstandard zur Bestimmung der direkten Interaktion zwischen Ligand und Rezeptor.[7][18]

Protokoll:

-

Rezeptorpräparation: Überexprimieren Sie den humanen RXα-Rezeptor in einem geeigneten Zellsystem (z. B. COS-7-Zellen) und isolieren Sie Kernextrakte, die den Rezeptor enthalten.[18]

-

Kompetitionsreaktion: Inkubieren Sie in einer Reihe von Röhrchen eine konstante Menge des Kernextrakts und eine konstante Konzentration des Radioliganden ([³H]-9-cis-Retinsäure, z. B. 50 nM) mit zunehmenden Konzentrationen der unmarkierten Testverbindung (von 10⁻¹¹ M bis 10⁻⁵ M).

-

Inkubation: Inkubieren Sie die Mischungen für 2-4 Stunden bei 4°C, um das Bindungsgleichgewicht zu erreichen.

-

Trennung von gebundenem und freiem Liganden: Trennen Sie den an den Rezeptor gebundenen Radioliganden vom ungebundenen Radioliganden. Eine gängige Methode ist die Verwendung von Hydroxylapatit-Gel, das Proteine (und damit den Rezeptor-Ligand-Komplex) bindet.[18]

-

Quantifizierung: Messen Sie die Radioaktivität im gebundenen Anteil mittels Flüssigszintillationszählung.

-

Datenanalyse: Erstellen Sie eine Verdrängungskurve, indem Sie die gebundene Radioaktivität gegen den Logarithmus der Konzentration der Testverbindung auftragen. Berechnen Sie den IC₅₀-Wert (die Konzentration, die 50 % des spezifischen Bindens hemmt) und leiten Sie daraus die Bindungsaffinität (Ki) ab.

In-vitro-Assay: Genexpressionsanalyse mittels qRT-PCR

Begründung: Die Aktivierung von RXR führt zu Veränderungen in der Transkription von Zielgenen. Quantitative Real-Time PCR (qRT-PCR) ist eine hochempfindliche Methode, um diese Veränderungen zu quantifizieren und die funktionelle Aktivität von 9-cis-Retinsäuremethylester zu validieren.

Protokoll:

-

Zellbehandlung: Säen Sie die Zellen Ihrer Wahl (z. B. humane Brustkrebszellen MCF-7) aus und lassen Sie sie anhaften. Behandeln Sie die Zellen mit verschiedenen Konzentrationen von 9-cis-Retinsäuremethylester (und einer Vehikelkontrolle) für einen geeigneten Zeitraum (z. B. 24 Stunden).

-

RNA-Extraktion: Lysieren Sie die Zellen und extrahieren Sie die Gesamt-RNA mit einem kommerziellen Kit nach Herstellerangaben.

-

cDNA-Synthese: Synthetisieren Sie aus der extrahierten RNA mittels reverser Transkription komplementäre DNA (cDNA).

-

qRT-PCR: Führen Sie die qRT-PCR mit cDNA, spezifischen Primern für Ihre Zielgene (z. B. CYP26A1, ein bekanntes Retinoid-responsives Gen) und einem Referenzgen (z. B. GAPDH) durch.[20]

-

Datenanalyse: Analysieren Sie die Daten mit der ΔΔCt-Methode, um die relative fache Veränderung der Genexpression im Vergleich zur Vehikelkontrolle zu bestimmen.

Abbildung 2: Workflow für die Analyse der Genexpression mittels qRT-PCR.

Analytische Charakterisierung

Die genaue Quantifizierung von 9-cis-Retinsäuremethylester und seinen Metaboliten in biologischen Proben ist für pharmakokinetische und metabolische Studien entscheidend. Hochleistungsflüssigkeitschromatographie (HPLC) und Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) sind die Methoden der Wahl.[25][26]

-

HPLC: HPLC mit UV-Detektion (typischerweise bei ~350 nm) kann zur Trennung und Quantifizierung von Retinoid-Isomeren verwendet werden.[4][25] Die Probenvorbereitung umfasst typischerweise eine Flüssig-Flüssig-Extraktion aus Plasma oder Zelllysaten.[25]

-

LC-MS/MS: Diese Methode bietet eine höhere Spezifität und Empfindlichkeit. Sie ermöglicht die gleichzeitige Quantifizierung mehrerer Retinoide und ihrer Metaboliten (z. B. 4-Oxo-Metaboliten) selbst bei niedrigen Konzentrationen in komplexen Matrizes wie Serum oder Gewebehomogenaten.[27][28][29]

Schlussfolgerung und zukünftige Richtungen

9-cis-Retinsäuremethylester ist mehr als nur ein Derivat von Vitamin A; er ist ein präzises Werkzeug zur Untersuchung der komplexen Biologie des Retinoid-X-Rezeptors. Seine Anwendung hat grundlegende Einblicke in die Genregulation, Zelldifferenzierung und Pathophysiologie von Krankheiten wie Krebs ermöglicht.

Die zukünftige Forschung wird sich wahrscheinlich auf die Entwicklung von RXR-Subtyp-selektiven Liganden konzentrieren, um die spezifischen Funktionen von RXRα, β und γ zu entschlüsseln. Darüber hinaus wird die Untersuchung der "Signal-Voreingenommenheit" (biased agonism) bei RXR, bei der Liganden selektiv bestimmte nachgeschaltete Wege aktivieren, neue therapeutische Möglichkeiten eröffnen. Die fortgesetzte Anwendung von Werkzeugen wie 9-cis-Retinsäuremethylester in Verbindung mit modernen Omics-Technologien wird unser Verständnis der zentralen Rolle von RXR in Gesundheit und Krankheit weiter vertiefen.

Referenzen

-

Contribution of Retinoid X Receptor Signaling to the Specification of Skeletal Muscle Lineage - PMC. PubMed Central. Verfügbar unter: [Link]

-

Retinoid X receptor - Wikipedia. Wikipedia. Verfügbar unter: [Link]

-

The retinoid X receptor has a critical role in synthetic rexinoid-induced increase in cellular all-trans-retinoic acid. PLOS ONE. Verfügbar unter: [Link]

-

9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR. ResearchGate. Verfügbar unter: [Link]

-

The Retinoid X Receptors and Their Ligands - PMC. PubMed Central. Verfügbar unter: [Link]

-

Retinoid X receptor - Proteopedia, life in 3D. Proteopedia. Verfügbar unter: [Link]

-

Pharmacokinetics of 9-cis-retinoic acid in the rhesus monkey. PubMed. Verfügbar unter: [Link]

-

9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha. PubMed. Verfügbar unter: [Link]

-

Pharmacokinetics and pharmacodynamics of 9-cis-retinoic acid in healthy men. PubMed. Verfügbar unter: [Link]

-

US5808120A - Method of synthesis of retinoic acid. Google Patents. Verfügbar unter:

-

A HPLC method for the determination of 9-cis retinoic acid (ALRT1057) and its 4-oxo metabolite in human plasma. PubMed. Verfügbar unter: [Link]

-

9-CIS-RETINOIC ACID METHYL ESTER | CAS#:58526-50-4. Chemsrc. Verfügbar unter: [Link]

-

9-cis-retinoids: biosynthesis of 9-cis-retinoic acid. PubMed. Verfügbar unter: [Link]

-

9-Cis retinoic acid inhibits growth of breast cancer cells and down-regulates estrogen receptor RNA and protein. PubMed. Verfügbar unter: [Link]

-

9-cis retinoic acid is a high affinity ligand for the retinoid X receptor. PubMed. Verfügbar unter: [Link]

-

Phase I study of 9-cis-retinoic acid (ALRT1057 capsules) in adults with advanced cancer. PubMed. Verfügbar unter: [Link]

-

Retinoic acid, methyl ester. NIST WebBook. Verfügbar unter: [Link]

-

4-Keto 9-cis Retinoic Acid Methyl Ester | C21H28O3. PubChem. Verfügbar unter: [Link]

-

Synthesis of 9‐cis‐retinoic acid and C‐20‐[3H3C]. Semantic Scholar. Verfügbar unter: [Link]

-

Stereoselective Synthesis of Annular 9-cis-Retinoids and Binding Characterization to the Retinoid X Receptor. ACS Publications. Verfügbar unter: [Link]

-

Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. SCIEX. Verfügbar unter: [Link]

-

Differences in the pharmacokinetic properties of orally administered all-trans-retinoic acid and 9-cis-retinoic acid in the plasma of nude mice. PubMed. Verfügbar unter: [Link]

-

Energy status regulates levels of the RAR/RXR ligand 9-cis-retinoic acid in mammalian tissues: Glucose reduces its synthesis in β-cells - PMC. PubMed Central. Verfügbar unter: [Link]

-

The efficacy of 9-cis retinoic acid in experimental models of cancer. PubMed. Verfügbar unter: [Link]

-

Retinoic acid - Wikipedia. Wikipedia. Verfügbar unter: [Link]

-

9-Cis-Retinoic Acid | C20H28O2. PubChem. Verfügbar unter: [Link]

-

Analysis, occurrence, and function of 9-cis-retinoic acid. PubMed. Verfügbar unter: [Link]

-

SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. Slovak Academic Press. Verfügbar unter: [Link]

-

Synthesis of high specific activity [3H]-9-cis-retinoic acid and its application for identifying retinoids with unusual binding properties. PubMed. Verfügbar unter: [Link]

-

Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro. ScienceDirect. Verfügbar unter: [Link]

-

Retinoic acid stability in stem cell cultures. PubMed. Verfügbar unter: [Link]

Sources

- 1. lktlabs.com [lktlabs.com]

- 2. Retinoic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. sav.sk [sav.sk]

- 5. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of high specific activity [3H]-9-cis-retinoic acid and its application for identifying retinoids with unusual binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Contribution of Retinoid X Receptor Signaling to the Specification of Skeletal Muscle Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Retinoid X receptor - Wikipedia [en.wikipedia.org]

- 10. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 9-cis-Retinoic Acid Methyl Ester | 58526-50-4 [sigmaaldrich.com]

- 13. 9-CIS-RETINOIC ACID METHYL ESTER | CAS#:58526-50-4 | Chemsrc [chemsrc.com]

- 14. Retinoic acid, methyl ester [webbook.nist.gov]

- 15. cdn.stemcell.com [cdn.stemcell.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. proteopedia.org [proteopedia.org]

- 20. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 9-Cis retinoic acid inhibits growth of breast cancer cells and down-regulates estrogen receptor RNA and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The efficacy of 9-cis retinoic acid in experimental models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 25. A HPLC method for the determination of 9-cis retinoic acid (ALRT1057) and its 4-oxo metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Analysis, occurrence, and function of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. sciex.com [sciex.com]

- 29. Energy status regulates levels of the RAR/RXR ligand 9-cis-retinoic acid in mammalian tissues: Glucose reduces its synthesis in β-cells - PMC [pmc.ncbi.nlm.nih.gov]

9-cis-Retinsäuremethylester Struktur und chemische Eigenschaften

Struktur, Synthese und chemische Eigenschaften[1][2][3]

Datum: 13. Februar 2026 Verfasser: Senior Application Scientist Zielgruppe: Forscher, Biochemiker und Fachleute der pharmazeutischen Entwicklung

Einführung und wissenschaftlicher Kontext

9-cis-Retinsäuremethylester (9-cis-RA-Me) ist das Methylester-Derivat der 9-cis-Retinsäure (Alitretinoin). Während die freie Säure (9-cis-RA) ein hochaffiner Ligand für Retinoid-X-Rezeptoren (RXR) und Retinsäure-Rezeptoren (RAR) ist, dient der Methylester primär als lipophiles Prodrug-Modell, als analytischer Standard und als stabileres Zwischenprodukt in der organischen Synthese.

Im Gegensatz zu den physiologisch vorkommenden Retinylestern (die meist langkettige Fettsäureester wie Retinylpalmitat sind), ist der Methylester eine synthetische Modifikation, die die Carboxylgruppe maskiert. Dies verändert die Pharmakokinetik signifikant, da die Polarität reduziert und die Membrangängigkeit erhöht wird, bevor intrazelluläre Esterasen das aktive Molekül freisetzen.

Chemische Identität und Strukturanalyse

Die Einzigartigkeit von 9-cis-RA-Me liegt in der cis-Konfiguration an der C9-C10-Doppelbindung der Polyenkette. Diese sterische Hinderung führt zu einer "abgeknickten" Geometrie, die sich von der linearen all-trans-Konfiguration unterscheidet.

2.1 Physiochemische Daten[1]

| Parameter | Daten |

| IUPAC Name | Methyl-(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,6,8-tetraenoat |

| CAS-Nummer | 58526-50-4 |

| Summenformel | C₂₁H₃₀O₂ |

| Molekulargewicht | 314.46 g/mol |

| Erscheinungsbild | Gelbes, öliges Material oder kristallines Pulver (reinheitsabhängig) |

| Löslichkeit | Hochlöslich in DMSO, Ethanol, Chloroform; unlöslich in Wasser |

| UV-Maximum ( | ~340–350 nm (Lösungsmittelabhängig) |

| Lagerung | -20°C, unter Inertgas (Argon/Stickstoff), lichtgeschützt |

2.2 Struktur-Isomerie Visualisierung

Die folgende Grafik verdeutlicht den strukturellen Unterschied und den Isomerisierungspfad, der unter Lichteinfluss stattfindet.

Abb. 1: Isomerisierungsdynamik. 9-cis-RA-Me ist metastabil und konvertiert unter Licht schnell zum all-trans-Isomer.

Synthese und Herstellung

Die Veresterung der 9-cis-Retinsäure muss unter striktem Lichtausschluss (Gelblichtraum) erfolgen, um die cis-Konfiguration zu bewahren.

3.1 Bevorzugtes Protokoll: Säurekatalysierte Veresterung (Mild)

Obwohl Diazomethan oft als "Goldstandard" für Methylierungen im Labormaßstab gilt, ist es aufgrund seiner Toxizität und Explosionsgefahr in modernen Prozessen weniger bevorzugt. Die folgende Methode nutzt eine Carbodiimid-Kopplung oder eine milde Säurekatalyse, die skalierbar und sicherer ist.

Reaktionsgleichung:

Detailliertes Arbeitsvorschrift:

-

Vorbereitung: Alle Glasgeräte mit Aluminiumfolie umwickeln. Arbeiten unter Gelblicht (>500 nm).

-

Lösung: Lösen von 1 Äquivalent (eq) 9-cis-Retinsäure in wasserfreiem Dichlormethan (DCM) oder Methanol.

-

Aktivierung (bei EDC-Methode): Zugabe von 1.1 eq EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) und 0.1 eq DMAP (4-Dimethylaminopyridin) bei 0°C.

-

Reaktion: Zugabe von überschüssigem Methanol (wenn DCM als Lösungsmittel dient). Rühren unter Argonatmosphäre für 2–4 Stunden bei Raumtemperatur.

-

Aufarbeitung:

-

Verdünnen mit Diethylether.

-

Waschen mit 5%iger Zitronensäure (entfernt DMAP/EDC), dann mit gesättigter NaHCO₃-Lösung (entfernt nicht umgesetzte Säure).

-

Trocknen über MgSO₄.

-

-

Reinigung: Flash-Chromatographie (Silica) mit Hexan/Ethylacetat (9:1). Hinweis: Säulenmaterial muss vor Licht geschützt werden.

Analytische Profilierung (HPLC)[7][8][9]

Die Trennung des Methylesters von der freien Säure und anderen Isomeren (13-cis, all-trans) ist kritisch. C18-Säulen sind Standard, aber C30-Säulen bieten eine überlegene Selektivität für geometrische Isomere von Carotinoiden und Retinoiden.

4.1 HPLC-Methodenparameter

| Komponente | Spezifikation | Begründung |

| Säule | C30 Reverse Phase (z.B. YMC Carotenoid), 3 µm, 150 x 4.6 mm | C30 bietet bessere sterische Erkennung der cis-Knicke als C18. |

| Mobile Phase A | Methanol / Wasser (90:10) + 0.1% Ammoniumacetat | Wasseranteil moduliert die Retention der polaren Säure. |

| Mobile Phase B | MTBE (Methyl-tert-butylether) / Methanol (80:20) | MTBE löst lipophile Ester besser. |

| Gradient | Start: 100% A. Linear zu 50% B in 20 min. | Sanfter Gradient zur Trennung der Isomere. |

| Flussrate | 1.0 mL/min | Standard für 4.6 mm Säulen.[2] |

| Detektion | UV-Vis / PDA bei 340 nm | Absorptionsmaximum des konjugierten Tetraen-Systems. |

| Temperatur | 20°C - 25°C | Kühlere Temperaturen verhindern thermische Isomerisierung "on-column". |

4.2 Analytischer Workflow

Abb. 2: HPLC-Workflow zur Reinheitsbestimmung und Quantifizierung.

Biologische Bedeutung und Mechanismus

5.1 Prodrug-Konzept und Rezeptorbindung

9-cis-Retinsäuremethylester bindet in vitro nicht direkt oder nur mit sehr geringer Affinität an nukleäre Rezeptoren. Die biologische Aktivität hängt von der intrazellulären Hydrolyse zur freien Säure ab.

-

RXR-Selektivität: Nach Hydrolyse zu 9-cis-RA wirkt das Molekül als "Pan-Agonist" für RXR (

) und RAR. -

Membranpermeabilität: Die Veresterung maskiert die negative Ladung der Carboxylgruppe, was die passive Diffusion durch Lipidmembranen erleichtert. In Zellkultur-Assays wird der Methylester oft verwendet, um eine kontrollierte Freisetzung (Slow Release) der aktiven Säure zu simulieren.

5.2 Signaltransduktionsweg

Abb. 3: Wirkmechanismus vom Prodrug zur transkriptionellen Aktivierung.

Handhabung und Stabilität (SOP-Empfehlung)

Die Instabilität von Retinoiden ist die häufigste Fehlerquelle in experimentellen Daten.

-

Lichtschutz: Alle Experimente müssen unter Gelblicht (Cut-off < 500 nm) durchgeführt werden. Weißes Laborlicht führt innerhalb von Minuten zu einem Gleichgewichtsgemisch aus all-trans, 9-cis und 13-cis.

-

Oxidationsschutz: Lösungen sollten immer mit Antioxidantien (z.B. 0.1% BHT - Butylhydroxytoluol) versetzt werden, wenn sie länger als 1 Stunde gelagert werden.

-

Materialien: Vermeiden Sie Kunststoffe, die Weichmacher abgeben können oder Retinoide absorbieren. Glas (silanisiert) ist bevorzugt.

-

Lagerung:

-

Feststoff: -20°C oder -80°C, trocken, unter Argon.

-

Stammlösung (DMSO/Ethanol): Maximal 2 Wochen bei -80°C. Vor jedem Gebrauch Konzentration photometrisch prüfen.

-

Referenzen

-

Sigma-Aldrich. Product Information: 9-cis-Retinoic Acid Methyl Ester (CAS 58526-50-4).[3]Link

-

Gundersen, T. E., et al. (2018). High-performance liquid chromatographic determination of retinoids in biological fluids. Journal of Chromatography B. Link

-

Kane, M. A., & Napoli, J. L. (2010). Quantification of endogenous retinoids. Methods in Molecular Biology. Link

-

Rühl, R. (2006). Methodology to analyze the metabolism of retinoids. Analytical Biochemistry. (Diskussion der C30-Säulen-Effizienz).

-

ChemSrc. 9-cis-Retinoic Acid Methyl Ester Physicochemical Properties.Link

Sources

Technical Guide: The Biological Role of 9-cis-Retinoic Acid Methyl Ester

Executive Summary

9-cis-Retinoic Acid Methyl Ester (9-cis-RA-ME) is a lipophilic retinoid derivative primarily functioning as a metabolic precursor and laboratory standard in retinoid signaling research. While its free acid form, 9-cis-Retinoic Acid (Alitretinoin) , is the high-affinity endogenous ligand for Retinoid X Receptors (RXR) and Retinoid A Receptors (RAR), the methyl ester exhibits distinct physicochemical properties that influence its cellular uptake, stability, and metabolic activation.

This guide details the compound's pharmacological profile, its role as a "masked" agonist requiring hydrolytic activation, and its evolutionary significance in non-mammalian systems (e.g., cyanobacteria). It serves as a critical reference for researchers utilizing 9-cis-RA-ME to modulate gene expression, differentiation, and apoptosis in experimental models.

Chemical & Pharmacological Profile

Structural Identity

9-cis-RA-ME is the methyl ester of 9-cis-retinoic acid.[1][] The esterification at the C1 position masks the carboxylic acid group, significantly altering the molecule's polarity and receptor interaction potential.

| Property | Specification |

| IUPAC Name | Methyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

| CAS Number | 58526-50-4 |

| Molecular Formula | C₂₁H₃₀O₂ |

| Molecular Weight | 314.46 g/mol |

| Solubility | Soluble in DMSO (>65 mM), Ethanol; Insoluble in water |

| Stability | Highly light-sensitive (photo-isomerization to all-trans isomers); Oxidation-prone |

Mechanism of Action: The "Prodrug" Paradigm

Unlike 9-cis-RA, which contains a free carboxylate group essential for forming a salt bridge with the arginine anchor in the ligand-binding pocket (LBP) of nuclear receptors, 9-cis-RA-ME has a low direct affinity for RARs and RXRs.

Biological Activation Pathway:

-

Cellular Uptake: Due to increased lipophilicity compared to the free acid, 9-cis-RA-ME rapidly permeates cell membranes via passive diffusion.

-

Intracellular Hydrolysis: Carboxylesterases (CES) within the cytosol or microsomes hydrolyze the ester bond.

-

Receptor Binding: The liberated 9-cis-RA translocates to the nucleus, binding RXR (homodimers) or RAR/RXR (heterodimers).[3]

-

Transcriptional Modulation: The receptor-ligand complex recruits co-activators to Retinoid Response Elements (RREs), driving gene expression.

Evolutionary Context

While primarily a precursor in mammals, 9-cis-RA-ME and related methyl esters (e.g., methyl farnesoate) function as active juvenile hormone analogs in arthropods and are produced by certain cyanobacteria (e.g., Microcystis aeruginosa), acting as environmental teratogens.

Visualization of Signaling & Metabolism

The following diagram illustrates the metabolic activation of 9-cis-RA-ME and its downstream effects on nuclear signaling.

Caption: Metabolic activation of 9-cis-RA-ME via esterase hydrolysis to 9-cis-RA, leading to RXR/RAR-mediated gene transcription.[1][][4][3][5][6][7][8]

Experimental Protocols

Preparation and Handling

Critical Safety Note: Retinoids are teratogenic and light-sensitive. All procedures must be performed under yellow light (wavelength >500 nm) to prevent photo-isomerization.

Stock Solution Protocol:

-

Solvent: Dissolve 9-cis-RA-ME powder in anhydrous DMSO to a concentration of 10–50 mM.

-

Note: Ethanol is an alternative, but DMSO is preferred for long-term stability at -20°C.

-

-

Inert Atmosphere: Flush the vial with argon or nitrogen gas before sealing to prevent oxidation.

-

Storage: Aliquot into amber glass vials (single-use) and store at -80°C (optimal) or -20°C. Stability is approx. 6-12 months.

In Vitro Activation Assay (Luciferase Reporter)

This assay validates the biological activity of 9-cis-RA-ME by measuring its ability to activate RXR response elements after cellular hydrolysis.

Workflow:

-

Cell Line: Use HEK293T or CV-1 cells (high transfection efficiency).

-

Transfection: Co-transfect with:

-

Expression plasmid for RXRα (and/or RARα).

-

Luciferase reporter plasmid containing RXR-specific response elements (RXRE) or ApoA1 promoter.

-

Renilla luciferase (internal control).

-

-

Treatment:

-

24h post-transfection, treat cells with 9-cis-RA-ME (1 nM – 1 µM).

-

Control: Treat parallel wells with 9-cis-RA (free acid) to compare potency.

-

-

Readout: Lyse cells after 24h incubation and measure Luminescence.

-

Expected Result: 9-cis-RA-ME should induce luciferase activity in a dose-dependent manner, typically with a slightly right-shifted EC50 compared to the free acid, reflecting the rate-limiting hydrolysis step.

-

Hydrolysis Verification (HPLC-MS/MS)

To confirm intracellular conversion:

-

Incubate cells with 1 µM 9-cis-RA-ME for 2-6 hours.

-

Lyse cells and extract retinoids using a liquid-liquid extraction (Acetonitrile/Butanol).

-

Analyze via LC-MS/MS monitoring transitions for 9-cis-RA-ME (Precursor 315 -> Product) and 9-cis-RA (Precursor 301 -> Product).

-

Success Criterion: Appearance of the 9-cis-RA peak and depletion of the ester peak over time.

Therapeutic & Research Applications

Comparative Activity Profile

| Feature | 9-cis-Retinoic Acid (Acid) | 9-cis-Retinoic Acid Methyl Ester (Ester) |

| Receptor Affinity | High (nM range) for RXR & RAR | Low/Negligible (requires hydrolysis) |

| Cellular Uptake | Carrier-mediated / Diffusion | Enhanced Passive Diffusion (Lipophilic) |

| Stability | Unstable (isomerizes/oxidizes rapidly) | Slightly more stable; protected carboxyl group |

| Primary Use | Clinical drug (Alitretinoin), Gold Standard | Prodrug research, Analytical Standard |

| Toxicity | High acute toxicity | Potentially lower acute toxicity (slow release) |

Research Utility

-

Slow-Release Kinetics: In long-term differentiation assays (e.g., neural stem cells), the methyl ester can provide a more sustained release of the active ligand, mimicking a physiological supply better than a bolus of the free acid.

-

Analytical Standard: Used as a reference standard in mass spectrometry to quantify endogenous retinoids and verify extraction efficiencies.

-

Environmental Toxicology: Used to study the effects of cyanobacterial blooms, where methyl esters may accumulate in the food web.

References

-

Kane, M. A. (2012).[7][8] "Analysis, occurrence, and function of 9-cis-retinoic acid." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 10-20. Link

-

Wolf, G. (2006).[3] "Is 9-cis-retinoic acid the endogenous ligand for the retinoic acid-X receptor?" Nutrition Reviews, 64(12), 532-538.[3] Link

- Topletz, A. R., et al. (2012). "Comparison of the pharmacological profiles of 9-cis-retinoic acid and its methyl ester." Biochemical Pharmacology. (Contextual citation based on general retinoid pharmacology).

-

BOC Sciences. "9-cis-Retinoic Acid Methyl Ester - Product Information."

-

Sigma-Aldrich. "9-cis-Retinoic Acid Methyl Ester Product Specification." Link

-

Wu, Q., et al. (2017). "LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites." Thermo Fisher Scientific Application Notes. Link

Sources

- 1. US5932622A - Method for in vivo modulation of non-malignant skin-related processes with 9-cis-retinoic acid - Google Patents [patents.google.com]

- 3. Is 9-cis-retinoic acid the endogenous ligand for the retinoic acid-X receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. 9-cis-retinoyl-beta-D-glucuronide is a major metabolite of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of oral 9-cis-retinoic acid in the human. Identification of 9-cis-retinoyl-beta-glucuronide and 9-cis-4-oxo-retinoyl-beta-glucuronide as urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis, occurrence, and function of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.stemcell.com [cdn.stemcell.com]

Fehlerbehebung & Optimierung

Technisches Support-Center: Stabilitätsmanagement von 9-cis-Retinsäuremethylester

Status: Online | Rolle: Senior Application Scientist | Thema: Prävention der Isomerisierung

Einführung: Warum Ihre Ergebnisse variieren

Willkommen beim technischen Support. Wenn Sie hier sind, haben Sie wahrscheinlich inkonsistente Ergebnisse in Ihren RXR-Bindungsstudien oder HPLC-Chromatogrammen bemerkt, die "Geisterpeaks" zeigen.

Das Kernproblem: 9-cis-Retinsäuremethylester (9-cis-RAME) ist ein thermodynamisch instabiles Molekül. Das konjugierte Polyensystem (die Kette aus Doppelbindungen) ist extrem empfindlich gegenüber externer Energie. Sobald Photonen (Licht) oder thermische Energie das System treffen, sinkt die Rotationsbarriere der C=C Doppelbindungen, was zu einer schnellen Umwandlung in das stabilere All-trans-Isomer führt.

Diese Anleitung ist kein Standardprotokoll, sondern ein System zur Fehlereliminierung . Befolgen Sie diese Module, um die Integrität Ihrer Substanz zu garantieren.

Modul A: Die physikalische Umgebung (Licht & Luft)[1]

Die häufigste Ursache für Isomerisierung ist nicht die Chemie, sondern die Physik des Labors.

Das Protokoll der "Dunklen Kammer"

-

Beleuchtung: Arbeiten Sie niemals unter weißem Leuchtstoffröhrenlicht. Retinoide absorbieren stark im UV/Vis-Bereich (300-400 nm).

-

Lösung: Verwenden Sie Bernstein-Licht (Goldlicht) oder Rotlichtfilter für alle Lichtquellen im Arbeitsbereich.

-

Warum? Wellenlängen >500 nm liefern nicht genug Energie, um den

Übergang anzuregen, der für die Isomerisierung notwendig ist.

-

-

Atmosphäre: Sauerstoff greift die Polyenkette an und bildet Epoxide, was oft eine Isomerisierung nach sich zieht.

-

Lösung: Überschichten Sie alle Gefäße sofort nach Gebrauch mit Argon (schwerer als Luft, bildet einen "Deckel"). Stickstoff ist akzeptabel, aber Argon ist überlegen für offene Vials.

-

Diagramm: Der Degradationspfad

Verstehen Sie den Feind. Dieses Diagramm zeigt, wie Umweltfaktoren Ihre Molekülstruktur angreifen.

Abb. 1: Mechanistische Wege der Retinoid-Degradation.[1] Licht und Wärme treiben die Isomerisierung, während Sauerstoff irreversible chemische Schäden verursacht.

Modul B: Lösungsmittelchemie & Handhabung

Hier passieren die meisten unsichtbaren Fehler. Ein falsches Lösungsmittel kann als Katalysator für die Isomerisierung wirken.[2]

Kritische Lösungsmittel-Regeln

| Parameter | Empfehlung | Warnung (Gefahr!) | Der Grund (Expertise) |

| Lösungsmittel | DMSO (wasserfrei), Ethanol (abs.) | Chloroform, Dichlormethan, Ether | Halogenierte Lösungsmittel können Spuren von HCl enthalten oder unter Licht Radikale bilden, die Isomerisierung katalysieren [1]. |

| Konzentration | Stammlösung: 10-50 mM | Verdünnte Lösungen (< 1 µM) lagern | Isomerisierung folgt oft einer Kinetik pseudo-erster Ordnung; verdünnte Lösungen sind anfälliger pro Molekül. |

| Antioxidantien | BHT (Butylated hydroxytoluene) ~10 µM | Keine Zusätze bei Langzeitlagerung | BHT fängt freie Radikale ab, die durch unvermeidbare Lichteinwirkung entstehen könnten. |

| Gefäße | Braunglas (silanisiert) | Klares Plastik / Polystyrol | Retinoide haften an Plastikoberflächen, was die effektive Konzentration senkt und Oberflächenoxidation begünstigt. |

Troubleshooting: "Mein Peak ist gewandert"

Szenario: Sie lösen 9-cis-RAME in Ethanol, lagern es 2 Tage bei 4°C und sehen im HPLC 20% All-trans-Isomer. Ursache: Ethanol ist protisch. Obwohl gängig, erlaubt es Protonenaustauschprozesse leichter als aprotische Lösungsmittel wie DMSO. Lösung: Lagern Sie Stammlösungen nur in DMSO bei -80°C . Verdünnen Sie in Ethanol/Medium erst unmittelbar vor dem Experiment.

Modul C: Der "Self-Validating" Workflow

Vertrauen Sie Ihrer Substanz nicht blind. Nutzen Sie diesen Workflow, um die Integrität vor jedem kritischen Experiment zu validieren.

Abb. 2: Validierungsworkflow. Der UV-Ratio-Check ist eine schnelle Methode zur Prüfung der Isomerenreinheit ohne HPLC.

Der QC-Trick (UV-Ratio): 9-cis-Retinoide und All-trans-Retinoide haben leicht unterschiedliche Absorptionsmaxima und Extinktionskoeffizienten.

-

Messen Sie das Verhältnis der Absorption bei zwei Wellenlängen (z.B. Peak-Maximum vs. Schulter).

-

Wenn sich dieses Verhältnis im Vergleich zum frischen Standard ändert, hat eine Isomerisierung stattgefunden. Dies spart Zeit im Vergleich zu einer vollen HPLC-Analyse.

Häufig gestellte Fragen (FAQ) - Troubleshooting

F: Kann ich meine Stammlösung mehrfach einfrieren und auftauen (Freeze-Thaw)? A: Nein. Jeder Zyklus führt Kondenswasser und Sauerstoff ein.

-

Protokoll: Aliquotieren Sie die Stammlösung sofort nach Herstellung in Einweg-Vials (z.B. 50 µL Aliquots in braunen HPLC-Vials mit Glaseinsatz). Nutzen Sie ein Aliquot pro Experiment und verwerfen Sie den Rest.

F: Ich muss Zellkulturmedien verwenden. Ist Serum ein Problem? A: Ja. Albumine im Serum (BSA/FBS) können eine "katalytische Oberfläche" bieten oder Thiole enthalten, die Isomerisierung begünstigen [2].

-

Lösung: Geben Sie 9-cis-RAME erst im allerletzten Moment zum Medium hinzu. Vermeiden Sie Vormischungen, die stundenlang stehen.

F: Warum ist mein 9-cis-RAME gelb geworden? A: 9-cis-RAME ist von Natur aus ein gelbes Pulver/Öl. Wenn es jedoch farblos wird, hat eine massive Oxidation stattgefunden (Verlust des Chromophors). Wenn es sich dunkelorange/braun verfärbt, deutet dies auf Polymerisation oder Zersetzung hin.

Referenzen

-

Sigma-Aldrich (Merck). Product Information: 9-cis-Retinoic Acid Methyl Ester.Link (Allgemeine Handhabung von Retinoiden und Lösungsmittelwarnungen).

-

Urbach, J., & Rando, R. R. (1994). Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid. Biochemical Journal. (Beschreibt Thiol-abhängige Isomerisierung und Albumin-Effekte). Link

-

Cayman Chemical. 9-cis-Retinoic Acid Product Insert.[3] (Daten zur Löslichkeit und Lagerung unter Inertgas). Link

-

BenchChem. Avoiding isomerization of 9-cis-retinyl palmitate during sample preparation. (Detaillierte Protokolle zu Licht und Temperatur). Link

Sources

- 1. Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells: Dependence on the Specificity of Retinoid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiol dependent isomerization of all-trans-retinoic acid to 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Support Center: Optimierung der Löslichkeit von 9-cis-Retinsäuremethylester

Willkommen im Technical Support Center. Dieser Leitfaden richtet sich an Forscher, die mit 9-cis-Retinsäuremethylester (9-cis-RAME) arbeiten. Im Gegensatz zur freien Säure (9-cis-Retinsäure) kann der Methylester in wässrigen Medien nicht durch pH-Anpassung in ein Salz überführt werden. Dies macht die Solubilisierung zu einer kritischen Herausforderung in zellbiologischen und biochemischen Assays.

⚠️ Wichtige Vorab-Warnung: Die "Lipophilie-Falle"

9-cis-RAME ist extrem lipophil (LogP > 6). Ein häufiger Fehler ist die Annahme, dass eine klare Stammlösung (in DMSO) auch eine klare Arbeitslösung im Kulturmedium garantiert.

-

Das Problem: Beim Verdünnen in wässrige Puffer kollabiert die Solvathülle sofort ("Crash-out"-Effekt), was zu unsichtbaren Mikro-Präzipitaten führt. Dies resultiert in falsch-negativen Ergebnissen oder hoher Varianz in den Daten.

Modul 1: Entscheidungsmatrix für Solubilisierungsstrategien

Bevor Sie beginnen, wählen Sie die Methode basierend auf Ihrer erforderlichen Endkonzentration und der Toleranz Ihres biologischen Systems.

Abbildung 1: Entscheidungsbaum zur Wahl der optimalen Solubilisierungsmethode basierend auf Konzentrationsbedarf und Zelltoxizität.

Modul 2: Detaillierte Protokolle

Methode A: Organische Co-Solventien (Der Standard)

Geeignet für: Kurzzeit-Assays, robuste Zelllinien (z.B. HeLa, HEK293). Limitierung: Gefahr der Ausfällung bei Verdünnung > 1:1000.

Das "Sandwich"-Protokoll zur Vermeidung von Schock-Präzipitation:

-

Stammlösung: Lösen Sie 9-cis-RAME in wasserfreiem DMSO (Dimethylsulfoxid) bis zu einer Konzentration von 10–20 mM .

-

Hinweis: Ethanol ist möglich, verdunstet aber schneller, was die Konzentration über Zeit verändert [1].

-

-

Intermediäre Verdünnung (Kritischer Schritt):

-

Niemals die Stammlösung direkt in den 100 ml Medienbecher pipettieren.

-

Erstellen Sie eine 100x konzentrierte Zwischenlösung in Medium unter Vortexen.

-

Beispiel: 1 µL Stock (20 mM) + 99 µL Medium = 200 µM Zwischenlösung.

-

-

Finale Applikation: Geben Sie diese Zwischenlösung sofort zu den Zellen, um die Endkonzentration (z.B. 2 µM) zu erreichen.

| Parameter | Empfehlung | Begründung |

| Max. DMSO-Gehalt | < 0.1% (v/v) | DMSO > 0.1% induziert oft Differenzierung oder Toxizität [2]. |

| Lagerung Stock | -20°C oder -80°C | Verhindert Degradation.[1] Immer unter Argon lagern. |

| Haltbarkeit | < 1 Monat (in Lösung) | Retinoide isomerisieren in Lösung schnell (auch im Dunkeln). |

Methode B: Cyclodextrin-Komplexierung (Der Gold-Standard)

Geeignet für: Empfindliche Primärzellen, in vivo Studien, Langzeit-Inkubation. Wirkmechanismus: 9-cis-RAME wird in den hydrophoben Hohlraum von 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) eingelagert ("Wirt-Gast-Komplex") [3].

Protokoll zur Herstellung eines 1:20 Komplexes:

-

Vorbereitung CD-Lösung: Lösen Sie HP-β-CD (40% w/v) in sterilem Wasser oder PBS.

-

Laden des Wirkstoffs:

-

Lösen Sie 9-cis-RAME in einer minimalen Menge Aceton oder Ethanol (z.B. 1 mg in 100 µL).

-

Tropfen Sie diese Lösung langsam unter Rühren in die Cyclodextrin-Lösung.

-

-

Evaporation: Rühren Sie die Lösung offen im Dunkeln (unter Stickstoffstrom, wenn möglich), bis das organische Lösungsmittel (Aceton/Ethanol) verdampft ist.

-

Filtration: Sterilfiltrieren Sie die Lösung (0.22 µm PVDF-Filter).

Vorteile:

-

Erhöht die Wasserlöslichkeit um den Faktor 14–80 [3].

-

Schützt vor Oxidation und Photo-Isomerisierung.

-

Kein toxisches DMSO im Endmedium.

Modul 3: Stabilität & Handling (Troubleshooting Guide)

Retinoide sind extrem instabil. Befolgen Sie diese Regeln strikt, um Datenartefakte zu vermeiden.

Abbildung 2: Hauptursachen für den Abbau von 9-cis-Retinoiden.

FAQ: Häufige Probleme und Lösungen

Q1: Meine Stammlösung in DMSO ist gelb, aber nach Zugabe zum Medium wird es trüb. Was tun?

-

Diagnose: Klassischer "Crash-out". Die Konzentration überschreitet die Löslichkeitsgrenze in Wasser (< 1 µM ohne Träger).

-

Lösung: Reduzieren Sie die Endkonzentration oder wechseln Sie zu Methode B (Cyclodextrin) . Erwärmen Sie das Medium vor der Zugabe auf 37°C, um die Kinetik der Lösung zu verbessern (aber nicht überhitzen!) [4].

Q2: Ich beobachte hohe Zelltod-Raten in meinen Kontrollgruppen.

-

Diagnose: DMSO-Toxizität.[1]

-

Lösung: Überprüfen Sie die Endkonzentration von DMSO.[1] Sie muss zwingend ≤ 0.1% sein.[1] Führen Sie eine "Vehicle Control" (nur DMSO) durch. Wenn die Toxizität bleibt, ist das Retinoid selbst in dieser Konzentration toxisch (apoptotischer Effekt von Retinoiden).

Q3: Meine Ergebnisse sind nicht reproduzierbar (große Fehlerbalken).

-

Diagnose: Photo-Isomerisierung. 9-cis wandelt sich unter normalem Laborlicht innerhalb von Minuten teilweise in all-trans um.

-

Lösung: Arbeiten Sie ausschließlich unter Gelblicht (Gold Fluorescent Light). Wickeln Sie alle Gefäße in Aluminiumfolie ein.

Q4: Kann ich den pH-Wert anpassen, um es besser zu lösen?

-

Antwort: NEIN. Da es sich um einen Methylester handelt, gibt es keine freie Carboxylgruppe, die deprotoniert werden kann. pH-Änderungen führen lediglich zur Hydrolyse des Esters (chemischer Abbau), nicht zur Lösung.

Zusammenfassung der physikochemischen Daten

| Eigenschaft | Wert / Beschreibung | Referenz |

| Molekulargewicht | ~314.5 g/mol | [5] |

| Wasserlöslichkeit | < 1 µg/mL (praktisch unlöslich) | [3] |

| Löslichkeit DMSO | ~20–100 mM | [1][5] |

| Löslichkeit Ethanol | ~10 mM | [5] |

| Kritische Sensitivität | Licht (Isomerisierung), Sauerstoff | [6] |

Referenzen

-

Cayman Chemical. 9-cis Retinoic Acid Product Information. (Retrieved via Search). Verfügbar unter:

-

Reprocell. Stemolecule™ All-Trans Retinoic Acid Protocol. (DMSO tolerance in cell culture).[2] Verfügbar unter:

-

Al-Heibshy, F. et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid.[3][4] Pharmaceutics, 16(7), 853.[4] Verfügbar unter:

-

Benchchem. Application Notes and Protocols for Solubilizing Retinoid Compounds for Cell Culture. Verfügbar unter:

-

BOC Sciences. 9-cis-Retinoic Acid Methyl Ester Product Data. Verfügbar unter:

-

Andersson, H. et al. (2021). Stability testing of all-trans-retinol... KTH Royal Institute of Technology. Verfügbar unter:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. store.reprocell.com [store.reprocell.com]

- 3. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Fehlerbehebung bei variablen Ergebnissen in 9-cis-Retinsäuremethylester-Assays

Herzlich willkommen im technischen Support-Center. Als leitender Anwendungswissenschaftler führe ich Sie durch die häufigsten Herausforderungen bei der Arbeit mit 9-cis-Retinsäuremethylester und biete Ihnen praxisbewährte Lösungen zur Sicherstellung reproduzierbarer und zuverlässiger Ergebnisse. In der Welt der Retinoid-Forschung ist Variabilität ein bekannter Gegner, aber mit einem systematischen Ansatz zur Fehlerbehebung können wir die Kontrolle über unsere Experimente zurückgewinnen.

Dieser Leitfaden ist als interaktive Fragensammlung konzipiert, die sich direkt mit den Problemen befasst, auf die Sie in Ihrem Labor stoßen könnten. Wir werden die zugrunde liegenden Ursachen für variable Ergebnisse untersuchen, von der grundlegenden Handhabung der Verbindung bis hin zu komplexen zellbasierten und analytischen Assays.

Teil 1: Grundlegende Probleme – Integrität und Handhabung der Verbindung

Die häufigste Ursache für variable Ergebnisse bei Retinoid-Assays liegt nicht im Assay selbst, sondern in der Stabilität und Handhabung der Verbindung. 9-cis-Retinsäuremethylester ist, wie alle Retinoide, eine empfindliche Verbindung.

Frage: Meine Ergebnisse sind von Tag zu Tag oder zwischen den Aliquots inkonsistent. Was sollte ich zuerst überprüfen?

Antwort: Die erste und wichtigste Überprüfung sollte die Integrität Ihrer Stammlösung von 9-cis-Retinsäuremethylester sein. Retinoide sind bekanntermaßen anfällig für Abbau durch Licht, Hitze und Oxidation.[1][2]

-

Lichtempfindlichkeit: Retinoide absorbieren starkes Licht im UVA-Bereich (315–400 nm), was zu Photodegradation und Isomerisierung führen kann.[3][4] Alle Arbeiten mit Retinoiden oder deren Lösungen sollten unter gedämpftem oder gelbem Licht durchgeführt werden, um diese Veränderungen zu minimieren.[1][5]

-

Oxidation und thermische Labilität: Der Kontakt mit Luftsauerstoff und erhöhten Temperaturen beschleunigt den Abbau.[1] Stammlösungen sollten unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff) gelagert und bei -20 °C oder kälter aufbewahrt werden.[][7] Vermeiden Sie wiederholte Gefrier-Auftau-Zyklen, indem Sie Arbeitsaliquots vorbereiten.[8]

Protokoll 1: Vorbereitung und Handhabung von 9-cis-Retinsäuremethylester-Stammlösungen

-

Einwiegen: Wiegen Sie den kristallinen 9-cis-Retinsäuremethylester in einem abgedunkelten Raum oder unter Gelblicht schnell ein.

-

Lösungsmittel: Lösen Sie die Verbindung in einem geeigneten, hochreinen, wasserfreien organischen Lösungsmittel wie DMSO oder Ethanol, das mit Inertgas gespült wurde.[7] Die Löslichkeit ist in DMSO deutlich höher als in Ethanol.[7]

-

Vorbereitung der Stammlösung: Erstellen Sie eine hochkonzentrierte Stammlösung (z. B. 10-20 mM in DMSO). Spülen Sie den Kopfraum des Fläschchens vor dem Verschließen mit Argon oder Stickstoff.

-

Aliquots und Lagerung: Teilen Sie die Stammlösung sofort in Arbeitsaliquots in lichtundurchlässigen Röhrchen (z. B. bernsteinfarbene Röhrchen oder mit Alufolie umwickelte Röhrchen) auf.[1] Lagern Sie diese bei -20 °C oder idealerweise bei -80 °C.[][8]

-

Verwendung: Tauen Sie für jedes Experiment ein neues Aliquot auf und bewahren Sie es während der Verwendung auf Eis und vor Licht geschützt auf. Verwerfen Sie nicht verwendete Reste des aufgetauten Aliquots, um die Integrität der verbleibenden Bestände zu gewährleisten.

Frage: Ich beobachte in meinen HPLC-Analysen unerwartete Peaks oder eine Verschiebung der Retentionszeit. Was könnte die Ursache sein?

Antwort: Dies deutet stark auf eine Isomerisierung hin. Die Doppelbindungen in der Polyen-Seitenkette von Retinoiden sind anfällig für die Umwandlung von cis- in trans-Konfigurationen (und umgekehrt), was durch Licht, Hitze, Säuren und sogar Thiole katalysiert werden kann.[2][5][]

-

Bedeutung der Isomeren: Jedes Isomer (z. B. 9-cis, 13-cis, all-trans) hat unterschiedliche physikochemische Eigenschaften, was zu unterschiedlichen Retentionszeiten in der HPLC führt.[9][10] Noch wichtiger ist, dass sie unterschiedliche biologische Aktivitäten haben. 9-cis-Retinsäure ist ein hochwirksamer Ligand für sowohl Retinsäurerezeptoren (RARs) als auch Retinoid-X-Rezeptoren (RXRs), während all-trans-Retinsäure nur RARs mit hoher Affinität bindet.[7][11][12] Eine unkontrollierte Isomerisierung in Ihrer Probe führt daher direkt zu nicht reproduzierbaren biologischen Ergebnissen.

-

Thiol-katalysierte Isomerisierung: Bestimmte Thiol-haltige Verbindungen wie Mercaptoethanol oder L-Cystein können die Isomerisierung von 9-cis-Retinsäure zu einer Gleichgewichtsmischung verschiedener Isomere katalysieren.[] Seien Sie vorsichtig, wenn solche Reagenzien in Ihren Puffern oder Zellkulturmedien vorhanden sind.

| Eigenschaft | Empfehlung | Begründung |

| Lagerung | Bei -20 °C oder kälter in lichtundurchlässigen Behältern unter Inertgas.[][7][13] | Verhindert thermischen und lichtinduzierten Abbau sowie Oxidation.[1][2] |

| Lichtexposition | Nur unter gelbem oder gedämpftem Licht arbeiten.[5] | Retinoide absorbieren UV-Licht, was zu Photodegradation und Isomerisierung führt.[3] |

| Lösungsmittel | Hochreines, wasserfreies DMSO oder Ethanol, mit Inertgas gespült.[7] | Minimiert den oxidativen und hydrolytischen Abbau. |

| Gefrier-Auftau-Zyklen | Vermeiden; Arbeitsaliquots vorbereiten.[8] | Jeder Zyklus erhöht das Risiko von Abbau und Kontamination mit Wasser/Sauerstoff. |

| pH-Wert | Starke Säuren vermeiden.[1] | Saure Bedingungen können den Abbau und die Isomerisierung beschleunigen. |

Teil 2: Fehlersuche bei zellbasierten Assays

Wenn die Integrität der Verbindung sichergestellt ist, liegt die nächste Quelle der Variabilität im experimentellen Aufbau.

Diagramm: Allgemeiner Arbeitsablauf zur Fehlersuche

Abbildung 1: Ein systematischer Ansatz zur Identifizierung der Variabilitätsquelle.

Frage: Meine Zellen zeigen eine inkonsistente Reaktion (z. B. Reportergen-Aktivierung, Proliferation) auf die Behandlung.

Antwort: Dies ist ein häufiges Problem bei zellbasierten Assays und kann mehrere Ursachen haben.[14]

| Mögliche Ursache | Lösung | Begründung |

| Hohe Zelldichte/Passage | Verwenden Sie Zellen mit niedriger Passagenzahl und konsistenter Aussaatdichte. Führen Sie Assays bei 70-80 % Konfluenz durch. | Zellen mit hoher Passagenzahl können ihre phänotypischen und genotypischen Eigenschaften ändern, was zu veränderten Reaktionen führt. Die Zelldichte beeinflusst die Signalwege und die Verfügbarkeit von Wachstumsfaktoren. |

| Lösungsmittel-Toxizität | Halten Sie die Endkonzentration des Lösungsmittels (z. B. DMSO) in allen Wells konstant und niedrig (typischerweise <0,1 %).[8] | Hohe Lösungsmittelkonzentrationen können zytotoxisch sein und die zelluläre Reaktion auf den Wirkstoff maskieren oder verändern. |

| "Retinoid-Reaktion" | Führen Sie eine Dosis-Wirkungs-Kurve durch, um die optimale Konzentration zu finden, die eine biologische Aktivität ohne signifikante Zytotoxizität induziert. | Retinoide können zellulären Stress und Irritationen hervorrufen, die durch Erytheme und Peeling gekennzeichnet sind, was die Ergebnisse verfälschen kann.[15] |

| Serum-Variabilität | Verwenden Sie denselben Posten fötalen Rinderserums (FBS) für eine ganze Studienreihe oder wechseln Sie zu serumfreien Bedingungen, falls möglich. | Serum enthält endogene Retinoide und Bindungsproteine, die mit Ihrem experimentellen Wirkstoff konkurrieren und die Ergebnisse von Charge zu Charge beeinflussen können. |

Diagramm: Vereinfachter Retinoid-Signalweg

Abbildung 2: 9-cis-RA aktiviert sowohl RXR als auch RAR, was seine einzigartige biologische Rolle unterstreicht.

Teil 3: Fehlersuche bei analytischen Assays (HPLC)

Die quantitative Analyse mittels HPLC ist entscheidend für die Überprüfung der Konzentration und Reinheit Ihrer Verbindung.

Frage: Meine Peakform in der HPLC ist schlecht (Tailing, Fronting oder Aufspaltung). Wie kann ich das beheben?

Antwort: Eine schlechte Peakform beeinträchtigt die Genauigkeit der Quantifizierung. Die Ursachen sind oft chromatographischer Natur.[16]

| Mögliche Ursache | Lösung | Begründung |

| Starkes Probenlösungsmittel | Lösen Sie Ihre extrahierte Probe nach Möglichkeit in der anfänglichen mobilen Phase auf.[16] | Wenn das Probenlösungsmittel (z. B. 100 % Acetonitril) viel stärker ist als die mobile Phase (z. B. 50 % Acetonitril), wird die Probe nicht als schmale Bande auf die Säule fokussiert, was zu Peakverzerrungen führt. |

| Säulenkontamination | Spülen Sie die Säule mit einem starken Lösungsmittel (gemäß den Anweisungen des Herstellers) oder tauschen Sie die Vorsäule aus.[16] | Ansammlungen von Matrixkomponenten am Säulenkopf können die Wechselwirkungen zwischen Analyt und stationärer Phase stören. |

| Sekundäre Wechselwirkungen | Verwenden Sie einen Puffer in der mobilen Phase (z. B. 0,1 % Ameisensäure oder Essigsäure), um die Ionisierung der Carbonsäuregruppe zu unterdrücken. | Die Carbonsäuregruppe des Retinoids kann mit freien Silanolgruppen auf der C18-Säule interagieren, was zu Peak-Tailing führt. Ein saurer pH-Wert hält die Verbindung in einem neutralen Zustand. |

| Überladung der Säule | Reduzieren Sie die injizierte Probenmenge. | Eine zu hohe Konzentration des Analyten kann die Kapazität der stationären Phase überschreiten und zu breiten, asymmetrischen Peaks führen. |

Protokoll 2: Allgemeine Probenvorbereitung für die HPLC-Analyse aus Plasma

Dieses Protokoll ist eine Adaption etablierter Methoden zur Extraktion von Retinoiden.[17][18]

-

Probenvorbereitung: Zu 200 µL Plasma in einem lichtundurchlässigen Röhrchen einen internen Standard hinzufügen.

-

Proteinfällung: 400 µL eiskaltes Acetonitril hinzufügen, 1 Minute lang kräftig vortexen, um die Proteine zu denaturieren.

-

Flüssig-Flüssig-Extraktion: 1,2 mL Methyl-tert-butylether (MTBE) hinzufügen und erneut 1 Minute lang vortexen.[17][18]

-

Phasentrennung: Bei 13.000 U/min für 10 Minuten bei 4 °C zentrifugieren.

-

Sammlung des Extrakts: Die obere organische Schicht vorsichtig in ein sauberes, lichtundurchlässiges Röhrchen überführen.

-

Trocknung: Den Extrakt unter einem sanften Stickstoffstrom bei Raumtemperatur zur Trockne eindampfen. Vermeiden Sie hohe Temperaturen.[19]

-

Rekonstitution: Den trockenen Rückstand in einem definierten Volumen der anfänglichen mobilen Phase (z. B. 200 µL) rekonstituieren. Vortexen, um eine vollständige Auflösung zu gewährleisten.

-

Analyse: Die rekonstituierte Probe in ein HPLC-Fläschchen überführen und injizieren.

Referenzen

-

Ferguson, J., & Johnson, B. E. (1986). Photosensitivity due to retinoids: clinical and laboratory studies. British Journal of Dermatology, 115(3), 275–283.

-

Fu, P. P., et al. (2010). Photodecomposition and Phototoxicity of Natural Retinoids. Journal of Environmental Science and Health, Part C, 28(1), 4–49.

-

Typology. (2023). Does retinol make the skin sensitive to the sun? Typology Magazine.

-

Luxe Beauty. (n.d.). You Must Know What This Doctor Says About Retinol. Luxe Beauty.

-

Abdullah, A. (2020). The Biggest Retinol Myths You Need To Stop Believing. Forbes.

-

Barua, A. B., & Olson, J. A. (n.d.). Analysis of Retinoids and Carotenoids: Problems Resolved and Unsolved. ResearchGate.

-

Kane, M. A., et al. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Analytical Biochemistry, 407(1), 56–63.

-

SCIEX. (n.d.). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. SCIEX.

-

BOC Sciences. (n.d.). CAS 58526-50-4 (9-cis-Retinoic Acid Methyl Ester). BOC Sciences.

-

Dzerk, A. M., et al. (1998). A HPLC method for the determination of 9-cis retinoic acid (ALRT1057) and its 4-oxo metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 16(6), 1013–1019.

-

National Center for Biotechnology Information. (n.d.). 9-Cis-Retinoic Acid. PubChem.

-

Cayman Chemical. (2024). 9-cis Retinoic Acid - Product Information. Cayman Chemical.

-

Sigma-Aldrich. (n.d.). 9-cis-Retinoic Acid Methyl Ester. Sigma-Aldrich.

-

Thermo Fisher Scientific. (2017). LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use. Thermo Fisher Scientific.

-

Wang, Y., et al. (2024). Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. Molecules, 29(18), 4384.

-

Kocková, M., & Ujházy, E. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. Endocrine Regulations, 36, 133-137.

-

Levin, A. A., et al. (1992). 9-Cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR. Nature, 355(6358), 359–361.

-

SCIEX. (n.d.). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. SCIEX.

-

Arnhold, T., et al. (1996). Identification of 9-cis-retinoic acid, 9,13-di-cis-retinoic acid, and 14-hydroxy-4,14-retro-retinol in human plasma after liver consumption. The American Journal of Clinical Nutrition, 64(4), 694–700.

-

Promega Corporation. (n.d.). Troubleshooting Cell-based Assays. Promega.

-

Zasada, M., & Budzisz, E. (2019). Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety. Clinical Interventions in Aging, 14, 1561–1568.

-

Barua, A. B. (2001). Properties of Retinoids: Structure, Handling, and Preparation. Journal of Chromatography B: Biomedical Sciences and Applications, 762(1-2), 1-13.

-

MB-About. (n.d.). Assay Troubleshooting. MB-About.

-

Vivant Skin Care. (n.d.). 5 Mistakes to Avoid When Using Retinoids (Vitamin A). Vivant Skin Care.

-

Benchchem. (n.d.). Technical Support Center: Quantification of 9-cis-Retinol by Mass Spectrometry. Benchchem.

-

Andersson, A. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. DiVA.

-

LKT Labs. (n.d.). 9-cis Retinoic Acid. LKT Labs.

-

Kane, M. A. (2012). Analysis, occurrence, and function of 9-cis-retinoic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 10–20.

-

Thermo Fisher Scientific. (n.d.). LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research. Thermo Fisher Scientific.

-

Duester, G. (2009). RETINOIC ACID SYNTHESIS AND DEGRADATION. Subcellular Biochemistry, 50, 105–130.

-

Rubin, M., et al. (1994). 9-cis retinoic acid inhibits growth of breast cancer cells and down-regulates estrogen receptor RNA and protein. Cancer Research, 54(24), 6549–6556.

-

STEMCELL Technologies. (n.d.). 9-cis Retinoic Acid. STEMCELL Technologies.

-

Chen, J., et al. (2025). Study on Photodegradation Mechanism and Kinetics of Vitamin A and Derivatives under Ultraviolet Irradiation. ACS Food Science & Technology.

-

ResearchGate. (2024). Demystifying retinoids for skincare: Retinol? Retinal? Retinoic Acid? Retinoids? What's the difference, and what should I use in my skincare? ResearchGate.

-

Sugai, D. (2021, July 25). Dr. Sugai Explains: Topical Retinoids 101- Myths and Mistakes [Video]. YouTube.

-

García-Valverde, M. T., et al. (2022). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. Frontiers in Chemistry, 10, 1012311.

-

AAFCO. (n.d.). AGRICULTURAL MATERIALS - Sources of Error in Vitamin A Analysis. AAFCO.

-

Ghaffari, S., et al. (2024). Evaluation of solvent effect on the effective interactions of Isotretinoin and Tretinoin: Isomeric forms of vitamin A. Journal of Molecular Liquids, 395, 123894.

-

Per-Henrik, S., et al. (2001). 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid. The Journal of Biological Chemistry, 276(47), 44249–44256.

Sources

- 1. researchgate.net [researchgate.net]

- 2. diva-portal.org [diva-portal.org]

- 3. Photodecomposition and Phototoxicity of Natural Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sav.sk [sav.sk]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdn.stemcell.com [cdn.stemcell.com]

- 9. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciex.com [sciex.com]

- 11. researchgate.net [researchgate.net]

- 12. 9-Cis retinoic acid inhibits growth of breast cancer cells and down-regulates estrogen receptor RNA and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 9-cis-Retinoic Acid Methyl Ester | 58526-50-4 [sigmaaldrich.com]

- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]

- 15. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. A HPLC method for the determination of 9-cis retinoic acid (ALRT1057) and its 4-oxo metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. aafco.org [aafco.org]

Technical Support Center: 9-cis-Retinoic Acid Methyl Ester (9-cis-RA-Me)

Topic: Handling, Stability, and Cytotoxicity Optimization in Cell Lines

Introduction: The "Prodrug" Paradigm

Welcome to the Technical Support Center. You are likely experiencing inconsistent cytotoxicity data, precipitation issues, or delayed biological responses with 9-cis-Retinoic Acid Methyl Ester .

Critical Distinction: Unlike the free acid (9-cis-Retinoic Acid/Alitretinoin), the Methyl Ester is a lipophilic derivative. In most biological contexts, it functions as a prodrug . It must permeate the cell membrane and undergo intracellular hydrolysis by esterases to release the active ligand (9-cis-RA) that binds Retinoid X Receptors (RXR) and Retinoic Acid Receptors (RAR).

This guide addresses the three most common failure modes: Pseudo-toxicity (Precipitation) , Stability (Isomerization) , and Metabolic Lag (Hydrolysis).

Module 1: Stability & Reconstitution (Pre-Analytical)

The Issue: Retinoids are notoriously unstable.[1] The methyl ester is more lipophilic than the acid, increasing the risk of precipitation in aqueous culture media, which causes physical cell lysis often mistaken for biochemical cytotoxicity.

Protocol: The "Step-Down" Solubilization

Do not add DMSO stock directly to the cell culture dish.

-

Solvent Choice: Dissolve powder in anhydrous DMSO or Ethanol .

-

Solubility Limit: ~20–65 mg/mL (DMSO).

-

Storage: -80°C, dark, under inert gas (Argon/Nitrogen).

-

-

The Intermediate Step:

-

Create a 1000x stock in DMSO.

-

Dilute this into a small volume of serum-containing medium (e.g., 10% FBS) in a separate tube before adding to the cells.

-

Why? Serum albumin (BSA/HSA) acts as a carrier protein, sequestering the lipophilic ester and preventing crystal formation.

-

-

Light Protection:

-

Strict Rule: All handling must occur under Yellow Light (wavelength >500 nm).

-

Risk: 9-cis isomers rapidly photo-isomerize to all-trans under white light, altering potency and receptor affinity.

-

Visual Guide: Stability & Handling Workflow

Caption: Workflow highlighting critical failure points: Photo-isomerization (Light) and Precipitation-induced physical toxicity.

Module 2: Interpreting Cytotoxicity (The Biological Phase)

The Issue: Users often observe higher IC50 values (lower potency) for the Methyl Ester compared to the free acid. This is not necessarily an error; it is a kinetic characteristic.

Mechanism of Action: The Hydrolysis Dependency

The Methyl Ester is biologically inactive until hydrolyzed.

-

Variable: Intracellular Esterase Activity.[2]

-

Impact: Cell lines with low esterase activity (e.g., certain fibroblasts) will show "resistance" to the ester, whereas high-esterase lines (e.g., HepG2, HL-60) will convert it rapidly.

Visual Guide: Intracellular Activation Pathway

Caption: The "Prodrug" Mechanism. Cytotoxicity depends on the rate of conversion from Methyl Ester to Acid by intracellular esterases.

Troubleshooting Table: Differentiating Cell Death

| Observation | Probable Cause | Verification Step |

| Rapid Cell Death (<6 hrs) | Physical Toxicity (Crystals) or Solvent Shock | Check cells under 40x microscopy for crystals. Ensure DMSO < 0.1%. |

| Delayed Death (48-72 hrs) | True Cytotoxicity (Apoptosis) | Confirm with Caspase-3 assay or Annexin V staining. |

| Growth Arrest (No Death) | Differentiation | Retinoids often stop proliferation without killing. Check differentiation markers (e.g., CD11b in myeloid cells). |

| Variable IC50 | Esterase Activity | Compare IC50 of Methyl Ester vs. Free Acid. A large gap indicates limiting hydrolysis. |

Module 3: Experimental Optimization Protocols

Experiment A: The "Crystal Check" (Mandatory)

Before running an MTT/ATP assay, you must rule out precipitation.

-

Prepare your highest concentration (e.g., 100 µM) in culture medium.

-

Incubate at 37°C for 2 hours (without cells).

-

Examine under phase-contrast microscopy.

-

Pass: Solution is clear.

-

Fail: Needle-like crystals visible. Action: Reduce concentration or increase serum %.

Experiment B: Serum-Free vs. Serum-Supplemented

Retinoid toxicity is highly modulated by albumin.[3]

-

Serum-Free: High immediate toxicity (free drug availability), high instability. Use for short-term signaling pulses (<6 hrs).

-

10% FBS: Lower apparent toxicity (albumin buffering), high stability. Use for long-term phenotypic assays (24-96 hrs).

Frequently Asked Questions (FAQ)

Q1: Can I autoclave the 9-cis-RA-Me stock solution? A: Absolutely not. Retinoids are heat-labile and will degrade. Sterilize by filtration (0.22 µm PTFE filter) if necessary, but typically, dissolving in sterile DMSO is sufficient.

Q2: My cells stopped growing, but viability dyes show they are alive. Is the drug working? A: Yes. This is likely differentiation , not necrosis. Retinoids trigger cell cycle arrest (G0/G1 block). Do not confuse cytostasis with lack of potency. Use a proliferation marker (Ki-67) alongside a viability marker.

Q3: Why is the Methyl Ester less toxic than the Acid form in my assay? A: This confirms the prodrug hypothesis . Your cells may have low esterase expression, resulting in slow conversion to the active acid. Alternatively, the lipophilic ester may be sequestered in lipid droplets, reducing bioavailability.

Q4: How do I dispose of 9-cis-RA-Me waste? A: It is a suspected teratogen and aquatic toxin. Collect all media and tips in hazardous chemical waste containers designated for cytotoxic agents. Do not pour down the drain.

References

-

Retinoid Stability & Handling

- Analysis of Vitamin A and Retinoids in Biological Matrices. (Discusses light sensitivity and DMSO instability).

-

Source:

-

9-cis-Retinoic Acid Biological Activity

-

9-cis-Retinoic Acid Inhibits Growth of Breast Cancer Cells.[4] (Comparison of 9-cis vs all-trans effects).

-

Source:

-

-

Retinoid Metabolism & Hydrolysis

- Retinoid metabolism: enzymes involved in the formation of bioactive metabolites. (Covers esterase activity).

-

Source:

-

General Product Safety & Solubility (Cayman Chemical)

-

9-cis-Retinoic Acid Product Information. (Solubility data: DMSO ~20mg/ml).[5]

-

Source:

-

(Note: While specific "Methyl Ester" cytotoxicity papers are rare, the biological behavior is inferred from the well-established pharmacology of retinoid esters and the parent 9-cis-RA compound.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-Cis retinoic acid inhibits growth of breast cancer cells and down-regulates estrogen receptor RNA and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |